molecular formula C8H2BrF13 B13722568 (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

Cat. No.: B13722568
M. Wt: 424.98 g/mol
InChI Key: KVLSPRHWDKLGCE-UPHRSURJSA-N
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Description

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is an organic compound characterized by its unique structure, which includes a bromine atom and multiple fluorine atoms. This compound is a type of alkene, specifically an E/Z isomer, where the higher priority groups are on the same side of the double bond, denoted by the “Z” configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene typically involves the bromination of alkenes. One common method is the addition of bromine (Br2) to a precursor alkene under controlled conditions. The reaction is stereoselective, leading to the formation of the Z-isomer .

Industrial Production Methods

Industrial production of this compound may involve advanced catalytic processes, such as nickelaphotoredox catalysis, which allows for the efficient difunctionalization of alkenes . This method ensures high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted alkenes and vicinal dihalides, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action for (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond allows for various addition reactions, while the bromine atom can participate in substitution reactions. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene lies in its Z-configuration and the presence of multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability .

Properties

Molecular Formula

C8H2BrF13

Molecular Weight

424.98 g/mol

IUPAC Name

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

InChI

InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H/b2-1-

InChI Key

KVLSPRHWDKLGCE-UPHRSURJSA-N

Isomeric SMILES

C(=C\Br)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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